molecular formula C6H7BrN2S B8012859 4-Bromo-5-methyl-2-(methylthio)pyrimidine

4-Bromo-5-methyl-2-(methylthio)pyrimidine

Cat. No.: B8012859
M. Wt: 219.10 g/mol
InChI Key: DDCFRWPMUXIMGO-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a bromine atom at the fourth position, a methyl group at the fifth position, and a methylthio group at the second position on the pyrimidine ring. These substitutions confer unique chemical properties and reactivity, making it valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methyl-2-(methylthio)pyrimidine.

    Bromination: The bromination of 5-methyl-2-(methylthio)pyrimidine is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or modify the methylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-5-methyl-2-(methylthio)pyrimidine.

    Oxidation: Sulfoxides or sulfones of the original compound.

    Reduction: Dehalogenated or demethylated derivatives.

Scientific Research Applications

4-Bromo-5-methyl-2-(methylthio)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds, particularly kinase inhibitors used in cancer treatment.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of enzyme interactions and inhibition mechanisms due to its structural similarity to biological pyrimidines.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(methylthio)pyrimidine depends on its application:

    Kinase Inhibition: In medicinal chemistry, it acts by binding to the ATP-binding site of kinases, inhibiting their activity and thus preventing the phosphorylation of target proteins involved in cell proliferation and survival.

    Enzyme Interaction: The compound can interact with various enzymes, either inhibiting or modifying their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    5-Bromo-2-(methylthio)pyrimidine: Lacks the methyl group at the fifth position.

    4-Bromo-2-(methylthio)pyrimidine: Lacks the methyl group at the fifth position.

    4-Bromo-5-methyl-2-(ethylthio)pyrimidine: Has an ethylthio group instead of a methylthio group.

Uniqueness: 4-Bromo-5-methyl-2-(methylthio)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct reactivity and biological activity. Its methylthio group at the second position and bromine at the fourth position make it particularly useful in synthesizing kinase inhibitors and other biologically active molecules.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-bromo-5-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFRWPMUXIMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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